molecular formula C15H10ClN3O4 B5704031 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5704031
M. Wt: 331.71 g/mol
InChI Key: BKDPXHHLWRWOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its antimicrobial and antitumor effects by inhibiting the activity of enzymes involved in DNA replication and cell division. It may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole exhibits significant antimicrobial activity against various strains of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to exhibit anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potent antimicrobial, antitumor, and anti-inflammatory properties. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the further investigation of its potential as a corrosion inhibitor in the oil and gas industry. Another direction is the development of more potent derivatives of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole for use as antimicrobial and antitumor agents. Additionally, the use of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole as a fluorescent probe for imaging applications could be further explored.

Synthesis Methods

The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction between 2-chlorobenzyl alcohol and 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure form of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for imaging applications. Additionally, it has been studied for its potential as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c16-12-6-1-2-7-13(12)22-9-14-17-15(18-23-14)10-4-3-5-11(8-10)19(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDPXHHLWRWOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

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